3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane
Overview
Description
3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane is a chemical compound with the molecular formula C7H14CLNO . It has a molecular weight of 163.65 . The compound is also known by its IUPAC name, 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane hydrochloride .
Synthesis Analysis
The synthesis of 2-oxa-6-azaspiro[3.3]heptane involves a cyclization reaction under basic conditions with p-toluenesulfonamide . This is followed by the removal of the tosyl group . The deprotection step is performed by sonication of a mixture of intermediate and magnesium turnings in methanol at room temperature . A sluggish filtration to remove the magnesium salts formed in the deprotection reaction and treatment of the filtrate with oxalic acid affords the oxalate salt .Molecular Structure Analysis
The InChI code for 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane is 1S/C7H13NO.ClH/c1-6(2)5-9-7(6)3-8-4-7;/h8H,3-5H2,1-2H3;1H . This code provides a unique identifier for the molecular structure of the compound.Scientific Research Applications
Synthesis and Drug Discovery
- Synthesis of Novel Azaspiroheptanes : Research by Guerot et al. (2011) focuses on synthesizing a variety of novel angular azaspiro[3.3]heptanes, including gem-difluoro and gem-dimethyl variants. They also developed a practical one-pot synthesis of 5-oxo-2-azaspiro[3.3]heptanes and their functionalized derivatives, contributing significantly to drug discovery processes (Guerot, Tchitchanov, Knust, & Carreira, 2011).
Improved Synthesis Methods
- Enhanced Synthesis of Bicyclic Spiro Compounds : Van der Haas et al. (2017) presented an improved synthesis method for the bicyclic spiro compound 2-oxa-6-azaspiro[3.3]heptane, producing more stable and soluble sulfonic acid salt forms. This improvement opens doors to a wider range of reaction conditions with these spirobicyclic compounds (Van der Haas et al., 2017).
Chemical Transformations
- Reduction and Hydrolysis Studies : Molchanov and Tran (2012) explored the reduction of substituted 5-oxa-6-azaspiro[2.4]heptane-1,2-dicarboxylic acid esters, leading to the formation of bis(hydroxymethyl)cyclopropanes. Their research contributes to understanding the chemical transformations of these compounds while retaining the spiroheptane fragment (Molchanov & Tran, 2012).
Insect Repellent Properties
- Natural Enemy Repellent : A study by Smolanoff et al. (1975) discovered 6,6-dimethyl-2-azaspiro[4.4]non-1-ene, a nitrogen-containing terpene isolated from millipedes, which acts as a repellent to ants and other natural enemies. This compound demonstrates the potential of spiroheptane derivatives in natural insect repellents (Smolanoff, Kluge, Meinwald, McPhail, Miller, Hicks, & Eisner, 1975).
Applications in Medicinal Chemistry
- Spirocyclic Oxetane Synthesis : Research by Gurry, McArdle, and Aldabbagh (2015) involves the synthesis of spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane, for use in medicinal chemistry. Their work emphasizes the significance of these compounds in the development of new therapeutics (Gurry, McArdle, & Aldabbagh, 2015).
Safety And Hazards
Future Directions
The increasing need for three-dimensionally shaped heterocyclic ring systems has resulted in a rapidly growing interest in the application of the 6-oxa-2-azaspiro[3.3]heptane fragment as a building block for new drug candidates . This moiety was reported to be a structural surrogate for morpholine in a number of drug-like molecules . Therefore, the future directions for this compound could involve its use in the development of new pharmaceuticals.
properties
IUPAC Name |
3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6(2)5-9-7(6)3-8-4-7/h8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFSDBYFYGZOCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC12CNC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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